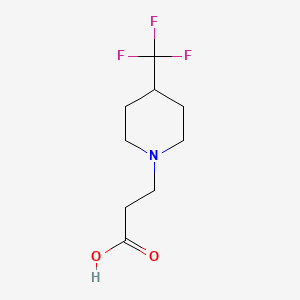

3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid

Description

3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid is a piperidine-derived carboxylic acid characterized by a trifluoromethyl (-CF₃) substituent at the 4-position of the piperidine ring. The compound’s structure combines a rigid piperidine scaffold with a propanoic acid side chain, which confers both lipophilicity (via the -CF₃ group) and hydrogen-bonding capacity (via the carboxylic acid). This balance of properties makes it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where such physicochemical features are critical .

Crystallographic studies of analogous compounds, such as 3-[4-(trifluoromethyl)phenyl]propanoic acid, reveal that the trifluoromethyl group enhances molecular stability through steric and electronic effects, while the carboxylic acid facilitates dimerization via O–H⋯O hydrogen bonds . These attributes are likely shared by this compound.

Properties

IUPAC Name |

3-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2/c10-9(11,12)7-1-4-13(5-2-7)6-3-8(14)15/h7H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTCZFFZWNWFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Propanoic Acid Chain Attachment

The propanoic acid moiety is introduced by reaction of the piperidine nitrogen with suitable 3-carbon electrophiles such as:

- 3-bromopropanoic acid or its esters

- Acrylic acid derivatives

- Propanoic acid activated esters or anhydrides

A typical synthetic route involves nucleophilic substitution of a 4-(trifluoromethyl)piperidine with 3-bromopropanoic acid esters under basic or neutral conditions, followed by hydrolysis of the ester to yield the free acid.

Hydrolysis and Purification

Ester intermediates are hydrolyzed under mild basic conditions (e.g., sodium hydroxide in aqueous ethanol) at room temperature or slightly elevated temperatures until complete conversion is confirmed by TLC or NMR. The crude acid is then acidified, filtered, and crystallized from ethanol or other suitable solvents to obtain pure 3-(4-(trifluoromethyl)piperidin-1-yl)propanoic acid.

Representative Synthetic Procedure from Literature

While direct literature on this exact compound is limited, analogous N-alkylated propanoic acids with heterocyclic amines provide a reliable synthetic framework.

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-(Trifluoromethyl)piperidine + ethyl 3-bromopropanoate, base (e.g., K2CO3), solvent (DMF), 50–80 °C, 12 h | N-alkylation of piperidine nitrogen with ester | Formation of ethyl 3-(4-(trifluoromethyl)piperidin-1-yl)propanoate |

| 2 | NaOH (aqueous), ethanol, room temp to 40 °C, 10 h | Hydrolysis of ester to acid | Conversion to this compound |

| 3 | Acidification with acetic acid, filtration, crystallization from ethanol | Purification | Pure target acid |

This approach aligns with protocols reported for related compounds, such as the hydrolysis of esters to acids described in ACS Omega for heterocyclic propanoic acids.

Analytical Data and Reaction Monitoring

- TLC Monitoring: Reaction progress is monitored by thin-layer chromatography to ensure complete consumption of ester intermediates.

- NMR Characterization: ^1H and ^13C NMR spectra confirm the structure, showing characteristic signals for the methylene groups adjacent to nitrogen and carboxyl groups, as well as trifluoromethyl substituent.

- Mass Spectrometry: MALDI or ESI-MS confirms molecular ion peaks consistent with the expected molecular weight (~225 g/mol).

- Elemental Analysis: Carbon, hydrogen, nitrogen content matches calculated values for the compound.

Comparative Table of Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| N-Alkylation solvent | DMF, DMSO, or ethanol | Polar aprotic solvents preferred |

| Base used | Potassium carbonate, sodium hydride | Mild bases prevent side reactions |

| Temperature | 25–80 °C | Higher temp may increase rate but risk side reactions |

| Hydrolysis agent | NaOH or KOH aqueous solution | Mild basic hydrolysis to avoid decomposition |

| Hydrolysis temperature | Room temp to 40 °C | Controlled to avoid overreaction |

| Purification solvent | Ethanol, ethyl acetate | Crystallization yields high purity |

Research Findings and Optimization Notes

- The use of ethyl esters as intermediates facilitates purification and handling before hydrolysis.

- Hydrolysis under mild conditions preserves the trifluoromethyl group and piperidine ring integrity.

- Acidification post-hydrolysis is critical to precipitate the free acid effectively.

- Reaction times vary but typically range from 10 to 48 hours depending on scale and conditions.

- Alternative methods involving direct amidation or coupling agents (e.g., EDC, DCC) have been explored for related compounds but require further optimization for this specific acid.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Pharmacological Applications

1. Drug Development

The compound is noted for its role in the development of novel pharmaceuticals, particularly those targeting specific receptors or enzymes. For instance, it has been investigated as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acids and is implicated in various diseases, including hypertension and inflammation. Research indicates that derivatives of this compound exhibit potent inhibition of sEH, leading to significant pharmacological effects in animal models .

2. Antimalarial Activity

Recent studies have focused on the structure-activity relationship of compounds similar to 3-(4-(trifluoromethyl)piperidin-1-yl)propanoic acid for their antimalarial properties. A related compound was identified as a selective inhibitor of the Plasmodium falciparum proteasome, demonstrating promising antiparasitic activity with minimal toxicity to human cells. This highlights the potential of trifluoromethyl-substituted piperidine derivatives in combating malaria, especially in light of rising resistance to current treatments .

Case Studies

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

A study evaluated the efficacy of a derivative containing the trifluoromethylpiperidine moiety in inhibiting sEH. The compound exhibited a low nanomolar inhibition constant (K_i), indicating high potency. In vivo tests showed that treatment with this compound reduced infarct volume and improved neurological function in models of stroke, suggesting its potential application in neuroprotective therapies .

Case Study 2: Antiparasitic Development

Another investigation into the antiparasitic properties led to the identification of a macrocyclic scaffold that included the trifluoromethylpiperidine structure. This compound demonstrated nanomolar activity against Plasmodium falciparum, with favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. These findings support further development for use as an antimalarial drug .

Data Tables

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperidine/Piperazine Derivatives

Table 1: Key Structural and Functional Differences

Key Observations :

- Piperidine vs. Piperazine: Piperazine derivatives (e.g., 3-(4-phenylpiperazin-1-yl)propanoic acid) exhibit greater conformational flexibility and are more commonly used in neurotransmitter-targeting drugs (e.g., antipsychotics) due to their ability to interact with dopaminergic and serotonergic receptors . In contrast, piperidine-based compounds like the target molecule may offer enhanced metabolic stability due to reduced ring flexibility .

- Trifluoromethyl Positioning: The -CF₃ group in this compound directly modifies the piperidine ring, whereas in 3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)-propanoic acid, the -CF₃ is part of a pendant aromatic ring. This distinction impacts lipophilicity and steric interactions in binding pockets .

Pharmacological and Industrial Relevance

- Retinol-Binding Protein 4 (RBP4) Antagonists: The ketone-containing analog (3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)-propanoic acid) has been investigated for RBP4 inhibition, a target in metabolic disorders .

- Central Nervous System (CNS) Drugs: Piperazine derivatives (e.g., 3-(4-phenylpiperazin-1-yl)propanoic acid) are prevalent in CNS drug design due to their affinity for 5-HT and dopamine receptors .

Biological Activity

3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The trifluoromethyl group is known to enhance the biological activity of compounds by influencing their pharmacokinetic and pharmacodynamic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl moiety enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and incretin regulation. DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus by prolonging the action of incretin hormones, which increase insulin secretion and decrease glucagon levels.

- Receptor Modulation : It may interact with various G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and metabolic processes.

Biological Activity Data

Research has demonstrated varying degrees of biological activity for this compound across different studies. Below is a summary table illustrating its effects on specific biological targets.

| Biological Target | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Dipeptidyl Peptidase-4 (DPP-4) | Moderate Inhibition | 2.5 | Inhibits GLP-1 degradation |

| TRPV4 Receptor | Agonist Activity | 0.5 | Induces bronchial contraction |

| Antimicrobial Activity (E. coli) | Moderate | 15 | Disrupts bacterial cell wall synthesis |

Case Study 1: DPP-4 Inhibition

In a study examining the structure-activity relationship (SAR) of DPP-4 inhibitors, this compound was identified as a promising candidate with significant inhibitory effects on DPP-4 activity. The study highlighted that the trifluoromethyl substitution significantly enhanced potency compared to non-fluorinated analogs .

Case Study 2: TRPV4 Activation

Another investigation focused on the compound's role as a TRPV4 agonist, where it was shown to induce contractions in isolated human bronchial tissues at low concentrations. This suggests potential applications in respiratory therapies, particularly for conditions like asthma or chronic obstructive pulmonary disease (COPD) .

Research Findings

Recent research has emphasized the importance of the trifluoromethyl group in enhancing the biological properties of compounds. For instance, studies have indicated that substituents like trifluoromethyl can significantly alter binding affinities and improve selectivity for certain targets . Additionally, compounds containing this moiety have been linked to improved pharmacological profiles, making them suitable candidates for drug development.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Piperidine functionalization : Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using trifluoromethyl copper reagents) .

Propanoic acid coupling : Reacting the modified piperidine with a bromo- or chloro-propanoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) .

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic cleavage (TFA or HCl) .

Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Yield optimization requires temperature control and inert atmospheres .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : <sup>1</sup>H NMR (δ 1.5–3.0 ppm for piperidine protons; δ 12.0 ppm for carboxylic acid) and <sup>19</sup>F NMR (δ -60 to -70 ppm for CF3) .

- IR : Stretching vibrations at ~1700 cm<sup>-1</sup> (C=O) and 1120 cm<sup>-1</sup> (C-F) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]<sup>+</sup> and fragmentation patterns .

- HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess:

- pH Sensitivity : The carboxylic acid group is prone to decarboxylation under strong acidic (pH < 2) or basic (pH > 10) conditions. Neutral pH buffers (e.g., PBS) are recommended for biological assays .

- Temperature : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Thermal degradation occurs above 80°C .

- Light Exposure : The trifluoromethyl group is photostable, but prolonged UV light may degrade the piperidine ring; use amber vials .

Advanced Research Questions

Q. How can contradictions in reported biological activities of structural analogs be resolved?

- Methodological Answer : Contradictions often arise from differences in assay conditions or off-target effects. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing CF3 with CH3) to isolate pharmacophore contributions .

- Target Engagement Assays : Use biophysical methods (SPR, ITC) to confirm direct binding to hypothesized targets (e.g., GPCRs or enzymes) .

- In Silico Docking : Compare binding poses in molecular dynamics simulations (software: AutoDock, Schrödinger) to identify critical interactions .

Q. What computational strategies optimize reaction yields for derivatives of this compound?

- Methodological Answer : Implement a feedback loop between computation and experimentation:

Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps .

Reaction Path Screening : Algorithms (e.g., GRRM) explore intermediates and byproducts to minimize competing pathways .

Machine Learning : Train models on existing reaction data (e.g., solvents, catalysts) to predict optimal conditions for new derivatives .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

- Methodological Answer : The CF3 group enhances:

- Metabolic Stability : Resists oxidative degradation by cytochrome P450 enzymes due to strong C-F bonds .

- Lipophilicity : Increases logP by ~0.5–1.0 units, improving membrane permeability (measured via PAMPA assays) .

- Electron-Withdrawing Effects : Modulates pKa of the carboxylic acid, affecting solubility and protein binding .

Q. What strategies are effective in designing derivatives with improved target selectivity?

- Methodological Answer : Focus on modular modifications:

- Piperidine Substitution : Introduce polar groups (e.g., -OH, -NH2) to enhance hydrogen bonding with target residues .

- Bioisosteric Replacement : Replace CF3 with SF5 or OCF3 to retain steric bulk while altering electronic profiles .

- Prodrug Approaches : Esterify the carboxylic acid to improve bioavailability, with enzymatic cleavage in vivo .

Q. Which analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer : Employ validated chromatographic protocols:

- HPLC-MS/MS : Detect impurities at ppm levels using reverse-phase columns and tandem mass spectrometry .

- ICP-OES : Screen for heavy metal catalysts (e.g., Pd, Cu) retained from synthesis .

- NMR Spike Tests : Add reference standards (e.g., 1-Hydroxyibuprofen) to identify unknown peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.